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Pomalidomide 4'-alkylC3-acid - 2225940-47-4

Pomalidomide 4'-alkylC3-acid

Catalog Number: EVT-2735709
CAS Number: 2225940-47-4
Molecular Formula: C17H17N3O6
Molecular Weight: 359.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide 4'-alkylC3-acid is a functionalized ligand that plays a significant role in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is designed to interact with cereblon, an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins. Pomalidomide 4'-alkylC3-acid is part of a broader class of compounds being researched for their potential therapeutic applications, especially in oncology and other diseases characterized by protein dysregulation.

Source

Pomalidomide 4'-alkylC3-acid can be sourced from various chemical suppliers, including Tocris Bioscience and MedChemExpress. These suppliers provide detailed specifications and synthesis methods for research purposes, emphasizing its utility in PROTAC development and related studies .

Classification

This compound falls under the category of cereblon ligands and is classified as a small molecule drug candidate. It is specifically designed for research applications involving targeted protein degradation mechanisms.

Synthesis Analysis

Methods

The synthesis of Pomalidomide 4'-alkylC3-acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with pomalidomide, which serves as the core structure. The modification involves introducing an alkyl chain containing three carbon atoms (C3) at the appropriate position.
  2. Functionalization: The alkyl chain can be introduced via various organic reactions such as nucleophilic substitution or coupling reactions. The terminal carboxylic acid group is critical for subsequent conjugation to target proteins.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Pomalidomide 4'-alkylC3-acid has a molecular formula of C16H18N4O4C_{16}H_{18}N_{4}O_{4} and a molecular weight of approximately 342.34 g/mol. The structure features:

  • A core isoindole-1,3-dione moiety.
  • An alkyl chain (C3) attached through an amine linkage.
  • A carboxylic acid functional group at one end of the alkyl chain.

Data

The compound's structural characteristics can be represented in a chemical structure diagram, which illustrates the connectivity between atoms and functional groups. The specific arrangement allows for effective interaction with cereblon during protein degradation processes.

Chemical Reactions Analysis

Reactions

Pomalidomide 4'-alkylC3-acid participates in several key chemical reactions:

  1. Conjugation Reactions: The carboxylic acid group can undergo coupling reactions with amines or other nucleophiles to form stable linkages with target proteins or other biomolecules.
  2. Degradation Pathways: Once conjugated to a target protein, the complex formed can be recognized by the ubiquitin-proteasome system, leading to the degradation of the target protein.

Technical Details

Understanding these reactions is crucial for optimizing PROTAC design and ensuring efficient target degradation. Reaction conditions must be tailored to achieve high specificity and minimal off-target effects.

Mechanism of Action

Process

Pomalidomide 4'-alkylC3-acid functions by recruiting cereblon to specific target proteins. The mechanism involves:

  1. Binding: The compound binds to cereblon, which serves as an E3 ligase.
  2. Ubiquitination: This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
  3. Degradation: The proteasome recognizes the ubiquitinated protein and degrades it into smaller peptides, effectively reducing its cellular levels.

Data

Research indicates that compounds like Pomalidomide 4'-alkylC3-acid can selectively degrade proteins implicated in various diseases, thus providing a therapeutic strategy for conditions like cancer where specific proteins contribute to disease progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for reactivity in various organic transformations.

Relevant Data or Analyses

Characterization through spectroscopic methods provides insights into purity and structural integrity, which are critical for ensuring reliable results in research applications.

Applications

Pomalidomide 4'-alkylC3-acid has several scientific uses:

  • PROTAC Development: It serves as a crucial component in designing PROTACs aimed at targeted protein degradation.
  • Cancer Research: Investigated for its potential to degrade oncoproteins that contribute to tumor growth.
  • Therapeutic Development: Its ability to modulate protein levels makes it a candidate for developing novel therapies for diseases characterized by protein misfolding or overexpression.
Introduction to PROTAC® Technology and Cereblon Ligands

Role of E3 Ubiquitin Ligases in Targeted Protein Degradation

E3 ubiquitin ligases serve as the molecular scaffolds of the ubiquitin-proteasome system (UPS), conferring substrate specificity during ubiquitin transfer. These enzymes facilitate the transfer of ubiquitin from E2 conjugating enzymes to lysine residues on target proteins, marking them for proteasomal degradation. The human genome encodes over 600 E3 ligases, which are categorized into three primary classes based on their mechanism of ubiquitin transfer: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) [1]. Despite this diversity, fewer than 2% (approximately 12) of known E3 ligases have been successfully harnessed for proteolysis-targeting chimera (PROTAC) technology. Among these, cereblon (CRBN) and von Hippel-Lindau (VHL) constitute the majority of E3 ligases recruited in clinical and preclinical PROTACs due to their well-characterized ligandability, ubiquitous expression, and structural biology insights [2] [6].

Table 1: Key E3 Ubiquitin Ligases Utilized in PROTAC Design

E3 LigaseLigand ClassStructural FeaturesSubstrates Degraded in PROTACs
CRBNImmunomodulatory Imide Drugs (IMiDs)β-Hairpin domain binding zinc finger substratesIKZF1, IKZF3, CK1α, SALL4
VHLHydroxyproline mimeticsβ-Domain pocket recognizing hydroxyproline motifsHIF-1α, ERRα, RIPK2
MDM2Nutlin derivativesDeep hydrophobic pocket for p53 mimicryp53, BRD4
IAPBestatin analoguesBIR domains accommodating AVPI peptidescIAP1, XIAP

The selection of an E3 ligase for PROTAC design depends on multiple parameters:

  • Expression profile: Tissue-specific expression may reduce off-target toxicity (e.g., VHL’s low expression in platelets minimizes thrombocytopenia risk) [2].
  • Ligandability: Availability of high-affinity, synthetically tractable small-molecule binders. CRBN and VHL ligands dominate due to established synthetic routes and binding modes [1] [6].
  • Ternary complex stability: Optimal spatial orientation between the E3 ligase, PROTAC, and target protein enhances degradation efficiency [5].

Structural and Functional Evolution of Immunomodulatory Imide Drugs (IMiDs) in PROTAC Design

Immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide, evolved from anti-inflammatory agents to indispensable ligands for CRBN-based PROTACs. Their molecular mechanism was elucidated in 2010 when CRBN was identified as the primary target [8]. IMiDs act as "molecular glues," remodeling the CRL4CRBN E3 ubiquitin ligase complex to recruit neo-substrates:

  • Structural basis: IMiDs bind a hydrophobic tri-tryptophan pocket within CRBN’s thalidomide-binding domain (TBD), inducing conformational changes that expose a composite interface for zinc finger (ZF) domain recognition [7].
  • Neo-substrate recruitment: IMiD-bound CRBN selectively engages transcription factors (e.g., IKZF1/3) via their C2H2 ZF2 domains, leading to their polyubiquitination and degradation [4].

Table 2: Evolution of IMiD Derivatives for Targeted Degradation

IMiD GenerationPrototypeKey Structural ModificationsDegradation TargetsLimitations Addressed
First-genThalidomideUnmodified phthalimide ringLimited (IKZF1/3 low efficiency)Low potency, metabolic instability
Second-genLenalidomide4-Amino group on phthalimideIKZF1/3, CK1αImproved CRBN binding
Third-genPomalidomide4-Amino group + additional carbonylBroadened zinc finger proteinsEnhanced degradation efficiency
CELMoDsIberdomidePiperidinone ring replacing phthalimideIKZF1/3 with higher specificityReduced off-target degradation

Pomalidomide exhibits superior degradation kinetics compared to earlier IMiDs due to its 4-amino substituent, which enhances hydrogen bonding with His378 of CRBN, and a carbonyl group that stabilizes the ZF2-binding interface [4] [7]. This results in more efficient degradation of neo-substrates like IKZF1/3 at lower drug concentrations (<100 nM) [3].

Rationale for Pomalidomide Derivatives as Cereblon-Targeting Warheads

Pomalidomide derivatives, particularly pomalidomide 4'-alkylC3-acid, have emerged as optimized warheads for CRBN-recruiting PROTACs due to their balanced physicochemical properties and synthetic versatility. Key advantages include:

  • Exit vector diversification: The 4'-position of pomalidomide’s phthalimide ring permits linker attachment without disrupting CRBN binding. Alkyl spacers (e.g., C3 chains) provide:
  • Synthetic accessibility: Carboxylic acid termini enable amide coupling to diverse linkers (PEG, alkyl, aryl) [1].
  • Conformational flexibility: Alkyl chains (C2–C6) balance rigidity and rotational freedom, optimizing ternary complex formation [1] [6].
  • Enhanced degradation kinetics: Derivatives like pomalidomide-4'-alkylC3-acid maintain sub-µM DC50 values for neo-substrates (e.g., IKZF1/3) while minimizing CRBN auto-degradation—a limitation observed in VHL-based PROTACs [5] [9].

  • Metabolic stability: Alkyl linkers resist cytochrome P450-mediated oxidation compared to thalidomide’s phenyl ring, reducing off-target degradation (e.g., SALL4 degradation implicated in teratogenicity) [7].

Table 3: Pomalidomide Exit Vector Strategies for PROTAC Design

Attachment PositionLinker ChemistryPROTAC ExamplesDegradation Efficiency (DC50)
4'-Amino groupAlkylcarboxylic acidPomalidomide-C3-acid<100 nM (IKZF1)
Glutarimide N-HAlkyl etherCC-885 derivatives~500 nM (GSPT1)
C5-PositionAryl/heteroaryl extensionC5-phenyl-pomalidomideVariable (substrate-dependent)

The structural evolution from thalidomide to pomalidomide 4'-alkylC3-acid exemplifies rational optimization for PROTAC applications: Retention of the glutaramide pharmacophore ensures CRBN engagement, while the alkylcarboxylic acid linker facilitates modular assembly of heterobifunctional degraders targeting oncoproteins like BRD4, BTK, and AR [1] [6]. This derivative class underpins clinical-stage CRBN-recruiting PROTACs by enabling tissue-penetrant, catalytic protein degradation.

Properties

CAS Number

2225940-47-4

Product Name

Pomalidomide 4'-alkylC3-acid

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid

Molecular Formula

C17H17N3O6

Molecular Weight

359.338

InChI

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)

InChI Key

DXQHHPDVZILLOC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O

Solubility

not available

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